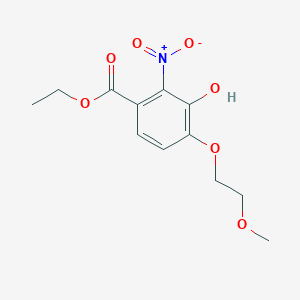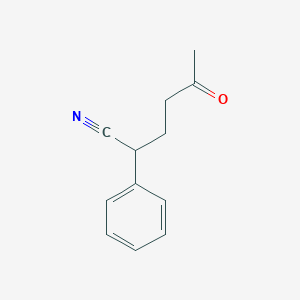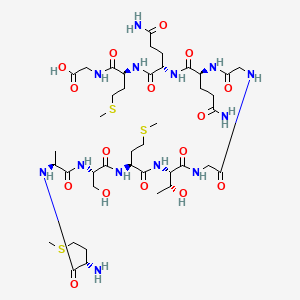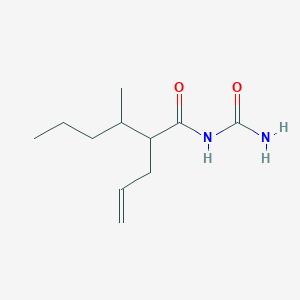
Ethyl 3-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate is a chemical compound with the molecular formula C12H15NO7 It is a derivative of benzoic acid and features a nitro group, a hydroxy group, and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate typically involves the nitration of ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Esterification: The ethoxy group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo esterification reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 3-amino-4-(2-methoxyethoxy)-2-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Esterification: Different esters of benzoic acid.
Scientific Research Applications
Ethyl 3-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-4-methoxybenzoate: Lacks the nitro group, which may result in different chemical and biological properties.
Ethyl 3-hydroxy-4-(2-ethoxyethoxy)-2-nitrobenzoate: Similar structure but with an ethoxy group instead of a methoxy group, which can affect its reactivity and solubility.
Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate:
This compound stands out due to the presence of both the nitro and methoxyethoxy groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H15NO7 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C12H15NO7/c1-3-19-12(15)8-4-5-9(20-7-6-18-2)11(14)10(8)13(16)17/h4-5,14H,3,6-7H2,1-2H3 |
InChI Key |
SQGUSQXYAGVMLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OCCOC)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)



![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)
![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)


![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)
